

In-Depth Technical Guide to the Spectral Data of 2-Methoxypropanoic Acid

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Compound of Interest

Compound Name: 2-Methoxypropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Methoxypropanoic acid** (CAS No. 4324-37-2), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a crucial resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analyses of **2-Methoxypropanoic acid**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.67	Quartet (q)	1H	CH
3.33	Singlet (s)	3H	OCH_3
1.33	Doublet (d)	3H	CH_3

Solvent: CD_3OD

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~175	C=O (Carboxylic Acid)
~78	CH-O
~57	O-CH ₃
~18	CH ₃

Note: These are predicted chemical shifts. Experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Assignment
2990 - 2850	Strong, Broad	O-H stretch (Carboxylic Acid)
2950, 2885	Medium	C-H stretch (Alkyl)
1730	Strong	C=O stretch (Carboxylic Acid)
1460, 1380	Medium	C-H bend (Alkyl)
1210	Strong	C-O stretch (Carboxylic Acid)
1120	Strong	C-O stretch (Ether)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
104	Low	[M] ⁺ (Molecular Ion)
89	Moderate	[M - CH ₃] ⁺
73	Moderate	[M - OCH ₃] ⁺
59	High	[M - COOH] ⁺
45	High	[COOH] ⁺
31	High	[OCH ₃] ⁺

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **2-Methoxypropanoic acid**.

Materials:

- **2-Methoxypropanoic acid** sample (5-10 mg)
- Deuterated methanol (CD_3OD)
- 5 mm NMR tube
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: A sample of **2-Methoxypropanoic acid** (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated methanol (CD_3OD). The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- ^1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 45° , a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance of ^{13}C , a larger number of scans is typically required. Common

parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased, and the chemical shifts are referenced to the residual solvent peak. For ^1H NMR, the peaks are integrated.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Methoxypropanoic acid**.

Materials:

- **2-Methoxypropanoic acid** sample (a few drops)
- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)

Procedure (ATR Method):

- Sample Application: A small drop of the neat liquid **2-Methoxypropanoic acid** is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Methoxypropanoic acid**.

Materials:

- **2-Methoxypropanoic acid** sample

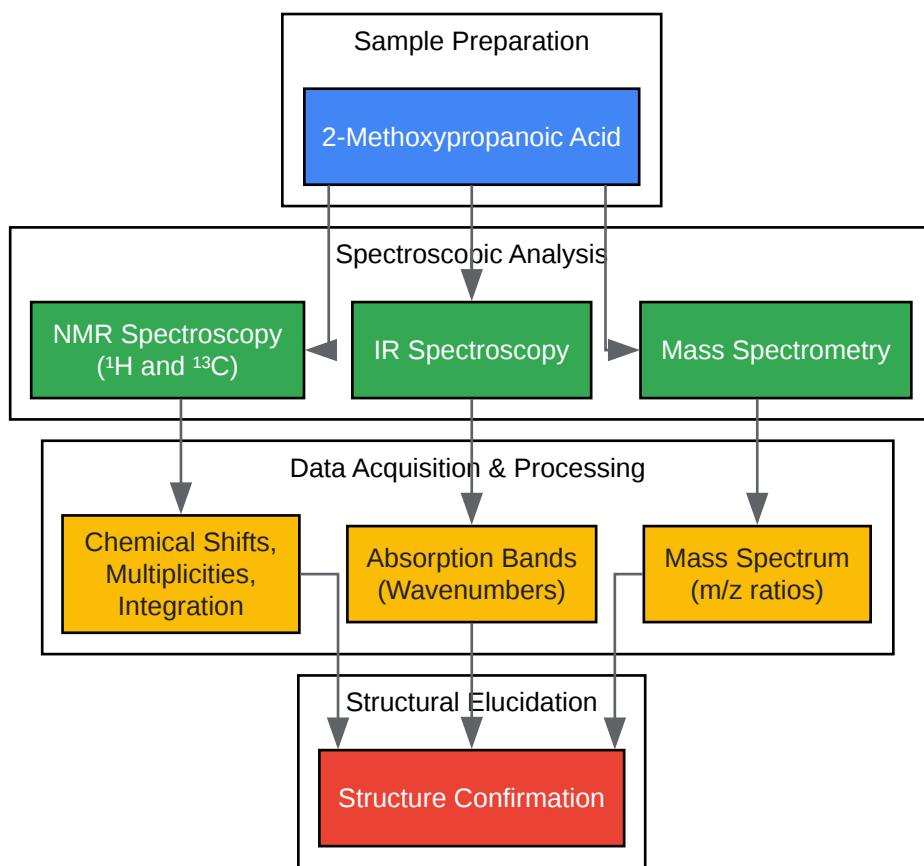
- A suitable volatile solvent (e.g., methanol or acetonitrile)
- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

- Sample Preparation: A dilute solution of **2-Methoxypopropanoic acid** is prepared in a volatile solvent.
- Injection: A small volume of the solution is injected into the GC, where it is vaporized and separated from the solvent.
- Ionization: The separated analyte enters the mass spectrometer and is ionized by an electron beam (typically at 70 eV) in the EI source.
- Fragmentation: The high-energy molecular ion undergoes fragmentation into smaller, characteristic charged fragments.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which confirms the molecular weight) and the fragmentation pattern, which provides structural information.

Visualizations

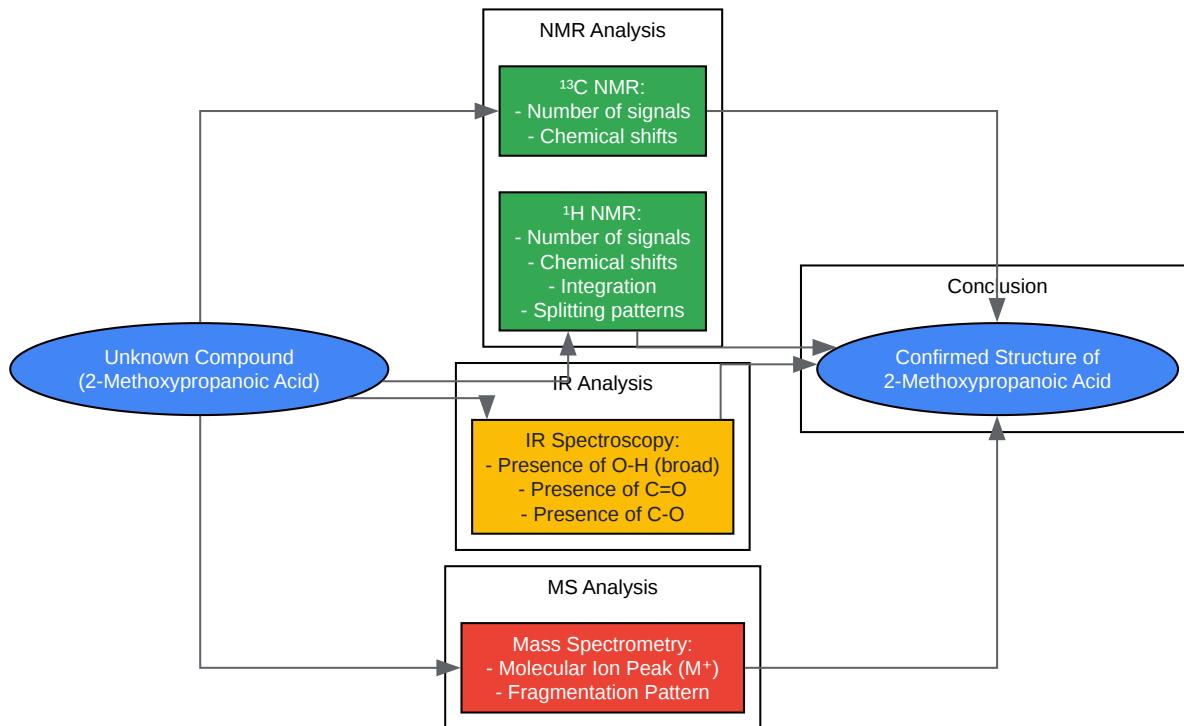
Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of **2-Methoxypropanoic acid**.

Logical Flow for Structure Elucidation



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Caption: Logical workflow for the structural elucidation of **2-Methoxypropanoic acid**.

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